molecular formula C9H6OS2 B8660940 3-Thiophen-2-ylthiophene-2-carbaldehyde

3-Thiophen-2-ylthiophene-2-carbaldehyde

Cat. No.: B8660940
M. Wt: 194.3 g/mol
InChI Key: KPHFZMIXHZHJPI-UHFFFAOYSA-N
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Description

3-Thiophen-2-ylthiophene-2-carbaldehyde is an organosulfur compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-2-ylthiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding aldehyde . Another method includes the chloromethylation of thiophene followed by oxidation to yield the desired aldehyde .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

3-Thiophen-2-ylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid.

    Reduction: 3-(2-Thienyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Thiophen-2-ylthiophene-2-carbaldehyde depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiophen-2-ylthiophene-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other thiophene derivatives may not be as effective.

Properties

Molecular Formula

C9H6OS2

Molecular Weight

194.3 g/mol

IUPAC Name

3-thiophen-2-ylthiophene-2-carbaldehyde

InChI

InChI=1S/C9H6OS2/c10-6-9-7(3-5-12-9)8-2-1-4-11-8/h1-6H

InChI Key

KPHFZMIXHZHJPI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(SC=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirring solution of 3-bromo-thiophene-2-carbaldehyde (0.120 g, 0.6 mmol) and 2-thiopheneboronic acid (0.134 g, 0.75 mmol) in 1,2-dimethoxyethane (4.0 ml) under argon was added sodium bicarbonate solution (1.0 M, 3.0 ml). Tetrakis(triphenylphosphine) palladium (0) (0.022 g, 0.02 mmol) was then added to the reaction mixture. The solution was heated under reflux for 24 hrs, then was extracted with ethyl acetate three times. The combined organic layers were dried over MgSO4. The solvent was evaporated to yield [2,3′]bithiophenyl-2′-carbaldehyde as a colorless oil which was used directly in next step, without further purification.
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